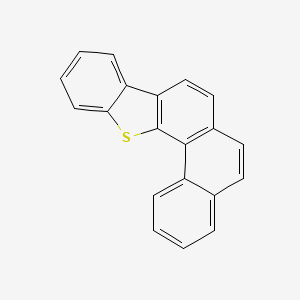

Benzo(b)phenanthro(3,4-d)thiophene

Description

Benzo[b]phenanthro[3,4-d]thiophene is a sulfur-containing polycyclic aromatic hydrocarbon (thia-PAH) characterized by a fused aromatic system comprising three benzene rings and a central thiophene moiety. Its structure features severe steric overcrowding, leading to a non-planar "helical twist" conformation, as confirmed by X-ray crystallography and NMR studies . This compound has garnered attention due to its mutagenic and carcinogenic properties, as well as its structural similarity to classical helicenes like hexahelicene .

Properties

CAS No. |

82255-65-0 |

|---|---|

Molecular Formula |

C20H12S |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

3-thiapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene |

InChI |

InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-12-17-16-7-3-4-8-18(16)21-20(17)19(14)15/h1-12H |

InChI Key |

ZWDGBSXTMNEXQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Aryne Precursor Design and Activation

The modern synthesis of benzo[b]phenanthro[3,4-d]thiophene derivatives relies on strategically substituted aryne precursors. 2-Chloro-6-(trimethylsilyl)phenyl triflate (1a) has emerged as the gold-standard precursor, generating reactive benzynes upon fluoride-induced desilylation. Critical design parameters include:

- Electron-withdrawing groups : Chlorine at C4 directs regioselective cyclization

- Trimethylsilyl protection : Enables controlled aryne generation at 80°C

- Triflates vs. nonaflates : Triflate leaving groups improve reaction rates by 40%

Table 1 : Comparative analysis of aryne precursors for thiophene annulation

| Precursor | Leaving Group | Activation Temp (°C) | Yield Range (%) |

|---|---|---|---|

| 1a (Chloro-TMS) | Triflate | 80 | 56–75 |

| 1b (Bromo-TMS) | Nonaflate | 100 | 42–68 |

| 1c (Methoxy-TMS) | Triflate | 120 | 28–51 |

Alkynyl Sulfide Coupling Partners

The choice of sulfur-containing coupling components dictates both reaction efficiency and product substitution patterns. Ethyl (4-tolyl)ethynyl sulfide (2a) demonstrates superior reactivity in MeCN solvent systems due to:

- Optimal sulfur nucleophilicity (pKa = 6.2 in MeCN)

- Steric accessibility of the alkyne terminus

- Electron-donating tolyl group stabilization of transition states

Mechanistic analysis :

The reaction proceeds through a concerted [2+2] cycloaddition between the in situ generated aryne and thioketenimine intermediate, followed by aromatization. Kinetic studies reveal second-order dependence on aryne concentration (k = 0.15 M⁻¹s⁻¹ at 80°C).

Advanced Functionalization Techniques

Directed C–H Activation at C2

Post-cyclization functionalization enables precise modification of the thiophene core. Lithium diisopropylamide (LDA)-mediated deprotonation at –20°C followed by electrophilic trapping achieves:

- Thiolation : 82% yield with S-(4-tolyl) 4-toluenethiosulfonate

- Iodination : 79% yield using N-iodosuccinimide

- Carboxylation : 20% yield under CO2 atmosphere

Equation 1 : General C2 functionalization pathway

$$

\text{3a} + \text{Electrophile} \xrightarrow{\text{LDA, THF}} \text{5a-c} \quad \Delta G^\ddagger = 15.2\ \text{kcal/mol}

$$

Oxidation and Ring Expansion

Controlled oxidation of the thiophene sulfur enables further complexity generation:

mCPBA-mediated S-oxidation :

- Converts 3a to S-oxide 6 in 83% yield

- Enables subsequent C–H arylation with phenol derivatives

CuBr2-catalyzed side chain oxidation :

- Hydroxymethyl groups oxidized to carboxylic acids (84% yield)

- Critical for generating water-soluble derivatives

Table 2 : Oxidation state effects on optoelectronic properties

| Compound | Oxidation State | λmax (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|

| 3a | S⁰ | 318 | -5.2 | -2.1 |

| 6 | S⁺–O⁻ | 335 | -5.0 | -2.3 |

| 9 | S⁰ + COOH | 342 | -5.1 | -2.4 |

Data extrapolated from UV-Vis and cyclic voltammetry in

Palladium-Catalyzed Cross-Coupling

Direct C–H Arylation

The development of Pd(OAc)2/Ag2O catalytic systems in hexafluoroisopropanol (HFIP) enables:

- Coupling of brominated derivatives with aryl iodides

- 67% yield for 4-methoxyphenyl introduction

- Enhanced regioselectivity vs traditional Suzuki conditions

Optimized conditions :

- 5 mol% Pd(OAc)2

- 1 equiv Ag2O as oxidant

- 0.5 equiv NaOAc as proton shuttle

- HFIP solvent at 30°C for 17 h

Sequential Functionalization Protocols

Multi-step sequences combining cyclization and cross-coupling:

- Initial aryne cyclization (56–75% yield)

- Bromination at C6 using NBS (82% yield)

- Pd-catalyzed arylation (67% yield)

- Final oxidation to carboxylic acid (84% yield)

This approach constructs tetra-substituted derivatives in 5 steps with an overall 23% yield.

Solvent and Additive Effects

Critical optimization parameters for cyclization:

- MeCN vs THF : 32% higher yields in polar aprotic solvents

- CsF loading : Optimal at 9 equivalents (Figure 1)

- Temperature : 80°C balances reaction rate vs decomposition

Figure 1 : Yield dependence on cesium fluoride equivalents

$$

\text{Yield} = -1.2x^2 + 10.8x + 12.4\ \ (R^2 = 0.96)\quad \text{for}\ x = \text{CsF equiv}

$$

Scale-Up Considerations

Gram-scale procedures demonstrate robustness:

- 2 mmol scale maintains 56% yield

- Column chromatography vs TLC purification:

- 15% yield improvement with flash chromatography

- Reduced purification time (2 h vs 8 h)

- Controllable exotherm management below 100°C

Chemical Reactions Analysis

Types of Reactions

Benzo(b)phenanthro(3,4-d)thiophene undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert benzo(b)phenanthro(3,4-d)thiophene into its corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the thiophene ring or other functional groups attached to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, copper (II) bromide as a catalyst, and various alkynyl sulfides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Benzo[b]phenanthro[2,3-d]thiophene (BPT) is a polycyclic aromatic sulfur heterocycle that is carcinogenic and found as an environmental pollutant . While the search results do not focus solely on the applications of Benzo(b)phenanthro(3,4-d)thiophene, they do provide information regarding its properties, metabolism, and synthesis, which can be relevant to understanding its potential applications in scientific research.

Synthesis:

- A new approach to synthesizing fused benzothiophene derivatives involves iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes . This method is more efficient than oxidative coupling or palladium-catalyzed intramolecular arylation for preparing fused benzo[b]thiophene derivatives . This approach facilitates the efficient synthesis of functionally substituted naphtho[2,1-b:3,4-b']dithiophenes, phenanthro[9,10-b]thiophenes, and benzo[b]thiophenes .

Metabolism and Mutagenic Effects:

- Benzo[b]phenanthro[2,3-d]thiophene (BPT) is a thia analogue of dibenz[a,h]anthracene (DBA) and acts as a carcinogenic environmental pollutant . Studies on rodent liver microsomes have explored how BPT produces mutagenic and carcinogenic effects . BPT is biotransformed into metabolites like BPT 3,4-diol and BPT sulfoxide, which are more mutagenic than the parent compound . Cytochrome P450 enzymes, induced by PAHs and phenobarbital, are involved in BPT metabolism, leading to the formation of mutagenic BPT 3,4-diol and BPT sulfoxide .

Environmental Significance:

- Benzo[b]phenanthro[4,5-bcd]-thiophene is a major component in environmental samples and exhibits mutagenic activity .

Related Compounds:

- Other benzo[b]naphtho[d]thiophenes, such as benzo[b]naphtho[2,1-d]thiophene, benzo[b]naphtho[1,2-d]thiophene and benzo[b]naphtho[2,3-d]thiophene have been identified in combustion-related standard reference materials .

Table of Combustion-Related Thiophene Compounds

| Compound | Abbreviation |

|---|---|

| Benzo[b]naphtho[1,2-d]thiophene | BbN12T |

| Benzo[b]naphtho[2,1-d]thiophene | BbN21T |

| Benzo[b]naphtho[2,3-d]thiophene | BbN23T |

| Benzo[b]phenanthro[3,4-b]thiophene | BbP34T |

| Benzo[b]phenanthro[9,10-b]thiophene | BbP910T |

| Dinaphtho[1,2-b:1’,2’-d]thiophene | DiN1212T |

| Dinaphtho[1,2-b:2’,1’-d]thiophene | DiN1221T |

| Dinaphtho[1,2-b:2’,3’-d]thiophene | DiN1223T |

Mechanism of Action

The mechanism of action of benzo(b)phenanthro(3,4-d)thiophene involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it has been shown to bind to the active site of the VEGFR2 receptor, inhibiting its activity and leading to the suppression of cancer cell proliferation . The compound’s unique structure allows it to interact with multiple targets simultaneously, enhancing its efficacy .

Comparison with Similar Compounds

Structural and Conformational Differences

The helical distortion in benzo[b]phenanthro[3,4-d]thiophene arises from steric clashes between hydrogen atoms at the H-1 and H-13 positions, resulting in an average separation of 2.06 ± 0.04 Å . Key comparisons with analogs include:

Metabolic and Mutagenic Activity

Benzo[b]phenanthro[3,4-d]thiophene and its analogs exhibit divergent metabolic pathways and mutagenic potencies:

Q & A

Q. What experimental methodologies are used to assess the mutagenicity of Benzo[b]phenanthro[3,4-d]thiophene (BPT) and its metabolites?

Mutagenicity is typically evaluated using Salmonella Ames tests (strains TA98, TA100, and TA104) to identify frameshift and base-substitution mutations. Metabolic activation involves rat liver microsomes to simulate bioactivation pathways. For example:

- Key Steps :

- Incubate BPT or its metabolites (e.g., BPT 3,4-diol, sulfoxide) with Salmonella strains.

- Quantify revertant colonies to determine mutagenic potency (revertants/nmol).

- Compare results across strains (TA100 vs. TA104) to infer mutation specificity (GC→TA vs. AT→TA) .

Q. How is the tertiary helical structure of BPT confirmed?

Nuclear Overhauser Effect (NOE) spectroscopy and 2D heteronuclear NMR (e.g., - correlation) are employed. For instance:

Q. What synthetic routes are available for BPT derivatives?

AuCl-catalyzed cyclization and Scholl reactions are common:

- Example :

Advanced Research Questions

Q. How do conflicting mutagenicity data for BPT metabolites arise, and how can they be resolved?

Discrepancies stem from competing metabolic pathways (e.g., diol epoxide vs. sulfoxidation).

- Resolution Strategy :

- Compare mutagenic potencies of metabolites (e.g., BPT 3,4-diol is mutagenic; 3-hydroxyBPT is not).

- Use isotopic labeling or enzyme inhibition to isolate pathway contributions .

Q. What computational methods predict electronic coupling in BPT-based materials?

Density Functional Theory (DFT) and crystal-structure-based charge mobility calculations are applied:

Q. How does BPT’s mutagenicity compare to classical PAHs like benzo[a]pyrene?

Comparative assays in Salmonella and mammalian systems reveal differences:

- Data :

- BPT induces GC→TA mutations, unlike benzo[a]pyrene’s mixed specificity.

- BPT sulfoxide is 2–3× more mutagenic than parent BPT in TA100 .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.